molecular formula C14H18BN3O2S B7955224 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine

Cat. No.: B7955224
M. Wt: 303.2 g/mol
InChI Key: RNJINDPFSFGEHK-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine is a complex organic compound that features a unique combination of boron, nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boron-containing group can be replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, which can be further functionalized for various applications .

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine is used as a building block for synthesizing more complex molecules. Its boron-containing group makes it valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

Biology and Medicine

Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for designing new therapeutic agents .

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and electronic devices. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways. The compound’s boron group can form reversible covalent bonds with biomolecules, which is a key feature in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine is unique due to its combination of boron and thiadiazole functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in unique ways, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-12(16)21-18-17-11/h5-8H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJINDPFSFGEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C(SN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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